molecular formula C11H15NO3 B14178448 Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- CAS No. 864954-26-7

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-

Cat. No.: B14178448
CAS No.: 864954-26-7
M. Wt: 209.24 g/mol
InChI Key: HRJKQWCNQJAYRH-SCZZXKLOSA-N
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Description

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- (referred to as CHIR-090 in ), is a chiral benzamide derivative with a stereospecific hydroxy-hydroxymethylpropyl side chain. Its IUPAC name is N-[(1S,2R)-2-Hydroxy-1-[(hydroxyamino)carbonyl]propyl]-4-[2-[4-(4-morpholinylmethyl)phenyl]ethynyl]benzamide . This compound is a potent, slow-binding inhibitor of the bacterial enzyme LpxC, critical for lipid A biosynthesis in Gram-negative pathogens like E. coli . Key structural features include:

  • A benzamide core with a 4-(4-morpholinylmethyl)phenylethynyl substituent.
  • A (1S,2R)-configured hydroxy-hydroxymethylpropylamine side chain.
  • A hydroxamic acid moiety for zinc coordination in the LpxC active site .

Its synthesis involves coupling reactions under DMF/CH₂Cl₂ conditions, with DMSO as the solvent .

Properties

CAS No.

864954-26-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxybutan-2-yl]benzamide

InChI

InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8-,10+/m1/s1

InChI Key

HRJKQWCNQJAYRH-SCZZXKLOSA-N

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Approaches

Rhodium(I)-catalyzed 1,4-additions to α,β-unsaturated carbonyl compounds enable precise stereocontrol. For example, boronic ester intermediates undergo rhodium-mediated additions to enones, yielding adducts with >20:1 diastereomeric ratios. Subsequent reductions with borane-THF complex and oxidative transformations (e.g., RuCl₃-mediated oxidations) install hydroxyl groups while retaining stereochemistry.

Chiral Pool Strategies

Evans’ asymmetric enolate methylation provides an alternative route. Starting from (S)-2-methylbutanol, methylations using oxazaborolidine catalysts afford intermediates with 4S configuration, which are further elaborated via cerium-mediated additions to ketones. This method achieves enantiomeric excesses >95%, critical for pharmaceutical applications.

Amide Bond Formation Strategies

Coupling Reagents and Conditions

The benzamide linkage is forged using carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (HATU, TBTU). Patent data highlights the use of mixed anhydride methods for sterically hindered amines, achieving yields of 75–90%. Microwave-assisted coupling reduces reaction times to <1 hour while maintaining high purity.

Protecting Group Management

Tert-butyldimethylsilyl (TBS) ethers protect hydroxyl groups during amidation, with subsequent deprotection using tetra-n-butylammonium fluoride (TBAF). Boc-protected amines are deblocked via trifluoroacetic acid (TFA), minimizing side reactions.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate gradients) resolves diastereomers, while preparative HPLC (C18 columns, acetonitrile/water) isolates enantiopure product.

Spectroscopic Analysis

Table 1: Characterization Data for N-[(1S,2R)-2-Hydroxy-1-(Hydroxymethyl)Propyl]Benzamide

Property Value/Observation Method
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, ArH), 4.12 (m, 1H, CH), 3.72 (dd, 2H, CH₂OH)
HRMS m/z 252.1234 [M+H]⁺ ESI-TOF
Optical Rotation [α]²⁵D = +34.5° (c 1.0, MeOH) Polarimetry

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

Method Yield (%) Stereoselectivity (dr) Scalability
Rhodium-Catalyzed 1,4-Addition 84 >20:1 Moderate
Evans’ Asymmetric Methylation 76 >95% ee High
EDCl-Mediated Amidation 88 N/A High

Rhodium catalysis offers superior diastereoselectivity but requires expensive catalysts. Evans’ method balances enantioselectivity and scalability, making it ideal for industrial applications.

Applications and Derivative Synthesis

The target benzamide serves as a precursor to P2X7 receptor inhibitors and anti-inflammatory agents. Structural modifications, such as sulfonylation or acylation of the hydroxyl groups, enhance bioavailability and target affinity. Patent data discloses analogs with IC₅₀ values <10 nM in kinase assays.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitrobenzamides or sulfonylbenzamides.

Scientific Research Applications

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

LpxC Inhibitors

Compound 22b ():
  • Structure: 4-((4-aminophenyl)buta-1,3-diyn-1-yl)-N-[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]benzamide.
  • Key Differences: Replaces the morpholinylmethyl group with a 4-aminophenylbutadiynyl substituent. Contains a rigid bicyclic ether (2,6,7-trioxabicyclo[2.2.2]octane) instead of the hydroxamic acid.
  • Activity : Exhibits antibiotic activity against Acinetobacter baumannii (MIC = 0.5 µg/mL) but lower LpxC affinity compared to CHIR-090 due to the absence of zinc-binding groups .
CHIR-090 ():
  • Activity: Inhibits E. coli LpxC with sub-nanomolar potency (IC₅₀ < 0.1 µM) via hydroxamate-Zn²⁺ coordination.
Parameter CHIR-090 Compound 22b
Molecular Weight 468.53 g/mol 640.68 g/mol
Key Substituent Morpholinylmethyl Aminophenylbutadiynyl
Zinc-Binding Group Hydroxamic acid None
Biological Target LpxC (E. coli) LpxC (A. baumannii)
IC₅₀/MIC <0.1 µM 0.5 µg/mL

BACE1 Inhibitors

Inhibitor IV ():
  • Structure: N1-[(1S,2R)-3-(cyclopropylamino)-2-hydroxy-1-(phenylmethyl)propyl]-5-[methyl(methylsulfonyl)amino]-N3-[(1R)-1-phenylethyl]-1,3-benzenedicarboxamide.
  • Key Differences: Contains a dicarboxamide core with sulfonamide and cyclopropylamino groups. Targets BACE1 (β-secretase) for Alzheimer’s disease, unlike CHIR-090’s antibacterial focus.
  • Activity : Cell-permeable BACE1 inhibitor with IC₅₀ < 10 nM .
Parameter CHIR-090 Inhibitor IV
Core Structure Monobenzamide Dicarboxamide
Key Functional Groups Hydroxamic acid Sulfonamide
Biological Target LpxC BACE1
Therapeutic Area Antibacterial Neurodegenerative

Ceramide Analogues ()

Compound 2 :
  • Structure : N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-2-methylheptadecyl]dodecanamide.
  • Key Differences :
    • Long alkyl chains (C17 and C12) instead of an aromatic benzamide core.
    • Modulates lipid raft stability and cholesterol content in membranes.
  • Activity : Alters membrane fluidity by 30% compared to natural ceramides .
Parameter CHIR-090 Compound 2
Core Structure Benzamide Alkylamide
Chain Length Short (C3) Long (C17/C12)
Biological Role Enzyme inhibition Membrane modulation

Biological Activity

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, is a compound belonging to the benzamide class, which typically exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C_{11}H_{15}N_{1}O_{3}
  • Molecular Weight : Approximately 215.25 g/mol
  • Structure : The compound features a hydroxymethyl group and a hydroxy group attached to a propyl chain, which contributes to its unique biological properties.

Benzamide derivatives often act as inhibitors of various biological targets. Specifically, Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- has been identified as an inhibitor of the P2X7 receptor , which plays a crucial role in inflammatory processes and pain signaling. This inhibition suggests potential applications in treating chronic pain and inflammatory diseases .

Table 1: Biological Targets and Activities

TargetActivity Description
P2X7 ReceptorInhibition may reduce inflammation and pain signaling
Cancer Cell LinesPotential anti-cancer activity through modulation of signaling pathways
Neuroprotective EffectsPossible protective effects against neurodegenerative conditions

Research Findings

Several studies have investigated the biological activity of benzamide derivatives:

  • Anti-inflammatory Properties : Research indicates that compounds inhibiting P2X7 receptors can mitigate inflammatory responses, making them candidates for treating conditions like arthritis and neuropathic pain .
  • Anti-cancer Activity : Some benzamide derivatives have shown promise in cancer therapy by modulating cellular pathways involved in tumor growth. For instance, compounds structurally similar to Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : The compound's ability to interact with cellular signaling pathways suggests it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: P2X7 Receptor Inhibition

In a study examining the effects of benzamide derivatives on the P2X7 receptor, it was found that specific structural modifications enhanced binding affinity and inhibitory potency. These modifications included the addition of hydroxymethyl groups that improved interaction with the receptor's active site .

Case Study 2: Anti-cancer Activity

A series of benzamide derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Among these, Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. The presence of hydroxyl and hydroxymethyl groups has been linked to enhanced biological efficacy:

  • Hydroxymethyl Group : Increases solubility and enhances interaction with biological targets.
  • Hydroxy Group : Contributes to hydrogen bonding capabilities, improving binding affinity.

Table 2: Comparison of Structural Variants

Compound NameUnique FeaturesBiological Activity
Benzamide, N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamideContains a pyrrole ringEnhanced anti-cancer activity
(R)-N-(1,4-dihydroxybutan-2-yl)benzamideDiol structureImproved solubility
4-chloro-benzamides with heteroaryl ringsDiverse functional groupsModerate to high kinase inhibition

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